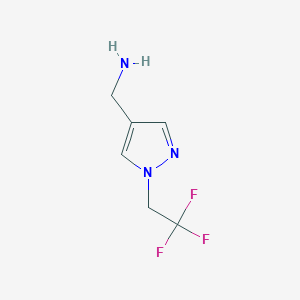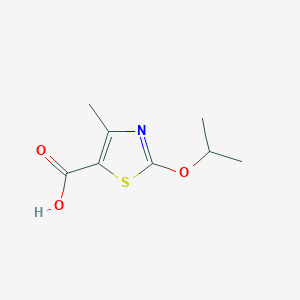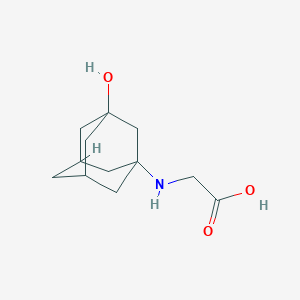
N-(3,3,3-trifluoropropyl)aniline
Descripción general
Descripción
“N-(3,3,3-trifluoropropyl)aniline” is an organic compound with the molecular formula C9H10F3N . It has a molecular weight of 189.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(3,3,3-trifluoropropyl)aniline” is 1S/C9H10F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h1-5,13H,6-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“N-(3,3,3-trifluoropropyl)aniline” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
Synthesis of Isomeric (3,3,3-trifluoropropyl)anilines : The ortho, meta, and para isomers of (3,3,3-trifluoropropyl)aniline have been synthesized from corresponding nitrobenzaldehydes, demonstrating versatile chemical pathways for obtaining this compound in various forms (Trofymchuk et al., 2015).
Palladium-Catalyzed Cross-Coupling for Aniline Derivatives : Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing anilines and aniline derivatives, indicating the significance of (3,3,3-trifluoropropyl)aniline in chemical research (Ruiz-Castillo & Buchwald, 2016).
Fluorescent Molecule Synthesis : A series of aniline-based fluorophores were synthesized using 3,3,3-trifluoroprop-1-enyl groups next to the amino group, enhancing fluorescence quantum yields and indicating the utility of (3,3,3-trifluoropropyl)aniline in developing fluorescent probes (Ogawa et al., 2019).
N-Trifluoroethylation of Anilines : Research on N-trifluoroethylation of anilines, which involves (3,3,3-trifluoropropyl)aniline, shows the compound's relevance in developing new chemical reactions and synthesis methods (Luo et al., 2015).
Industrial and Biological Applications
Corrosion Inhibition : (3,3,3-trifluoropropyl)aniline derivatives have been studied for their potential as corrosion inhibitors, demonstrating industrial applications in protecting metals (Daoud et al., 2014).
Electron Transport Materials : Certain derivatives of (3,3,3-trifluoropropyl)aniline, like N-(nitrofluorenylidene)anilines, have been used as electron transport materials in electrophotography, showcasing its potential in electronic device manufacturing (Matsui et al., 1993).
Material Science and Sensor Development
Oligoaniline-Contained Electroactive Silsesquioxane : Aniline oligomers, including (3,3,3-trifluoropropyl)aniline, have been explored for synthesizing novel siliceous materials, highlighting its role in advanced material science (Guo et al., 2007).
Nonenzymatic Glucose Sensors : The inductive effect on the pKa of poly(aniline) derivatives, which can include (3,3,3-trifluoropropyl)aniline, has been utilized to develop nonenzymatic glucose sensors, indicating its application in medical sensor technology (Shoji & Freund, 2001).
Safety and Hazards
The safety information for “N-(3,3,3-trifluoropropyl)aniline” indicates that it is a hazardous substance . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
N-(3,3,3-trifluoropropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLPAFRXRSJJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405-40-3 | |
| Record name | N-(3,3,3-trifluoropropyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





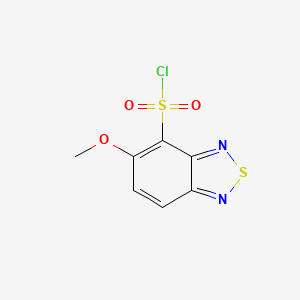

![{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine](/img/structure/B1444818.png)
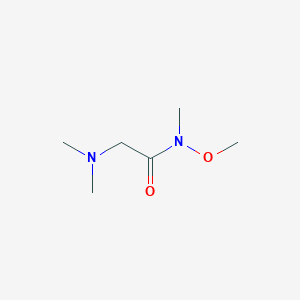


![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)

